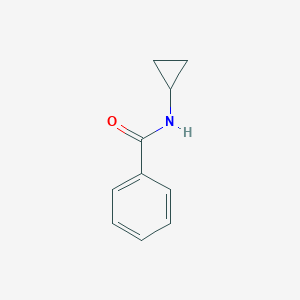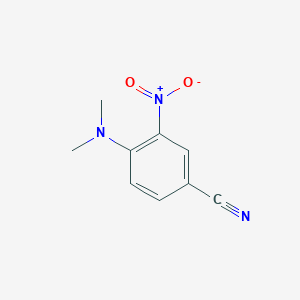
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one, also known as DOB, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent hallucinogen that produces psychedelic effects similar to those of LSD. DOB was first synthesized in 1967 by Alexander Shulgin, a chemist who was interested in exploring the potential of psychoactive compounds.
Mécanisme D'action
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one acts as a partial agonist at the serotonin 5-HT2A receptor, which is located in the prefrontal cortex and other brain regions. Activation of this receptor leads to increased glutamate release and altered neural activity, which is thought to underlie the psychedelic effects of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
Effets Biochimiques Et Physiologiques
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by changes in neural activity in the prefrontal cortex and other brain regions. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce robust and long-lasting effects. However, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one is also associated with a high risk of adverse effects, such as cardiovascular toxicity and psychological distress. These limitations must be taken into account when designing and conducting experiments with 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
Orientations Futures
There are several future directions for research on 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor and produce fewer adverse effects. Another direction is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular and cellular mechanisms of action of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
Méthodes De Synthèse
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with phenylacetonitrile to form 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
Applications De Recherche Scientifique
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one activates the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has also been used to investigate the mechanisms of action of other hallucinogens, such as LSD and psilocybin.
Propriétés
Numéro CAS |
18237-57-5 |
|---|---|
Nom du produit |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C15H13NO2/c17-15-12-8-4-5-9-14(12)18-10-13(16-15)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,16,17) |
Clé InChI |
FNXRXHIGVBYNLC-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES canonique |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Synonymes |
3,4-Dihydro-3-phenyl-1,4-benzoxazepin-5(2H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)





